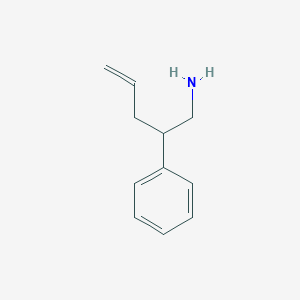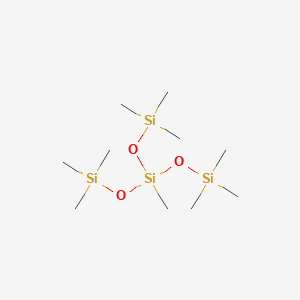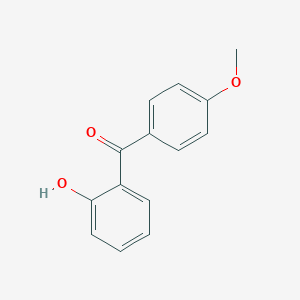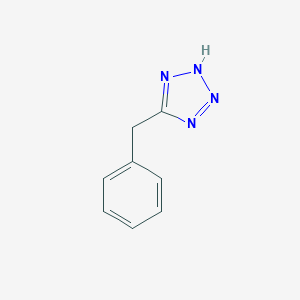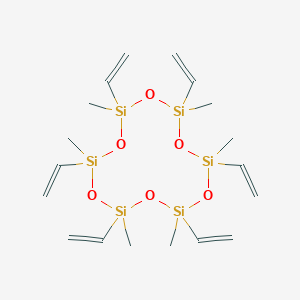
(S)-(-)-N-Benzyl-1-phenylethylamine
Overview
Description
(S)-(-)-N-Benzyl-1-phenylethylamine is a chiral compound that has been studied for its inhibitory properties and its role in the synthesis of optically active substances. It is closely related to compounds that have been found to inhibit phenylalanyl-tRNA synthetase from Escherichia coli B, such as N-Benzyl-2-phenylethylamine, which is a competitive inhibitor with respect to L-phenylalanine . The structural features of these compounds are critical for their binding and inhibitory activity.
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzenes with 1-phenylethylamine. For instance, a Schiff base derived from 1,4-diacetyl-2,3,5,6-tetramethoxy benzene and 1-phenylethylamine was prepared using a TiCl4-catalyzed reaction . This method could potentially be adapted for the synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine by choosing appropriate starting materials and reaction conditions to introduce the benzyl group in the correct stereochemical orientation.
Molecular Structure Analysis
The molecular structure of related Schiff bases has been determined through X-ray crystallography, revealing details such as bond lengths and configurations at double bonds . These structural analyses are crucial for understanding the stereochemistry of the compounds and their potential interactions with biological targets. The configuration of the substituents and the overall molecular geometry play a significant role in the compound's biological activity.
Chemical Reactions Analysis
Compounds similar to (S)-(-)-N-Benzyl-1-phenylethylamine have been shown to participate in various chemical reactions, including the inhibition of enzymes like phenylalanyl-tRNA synthetase . The reactivity of such compounds is influenced by the presence of substituents on the aromatic rings and the nitrogen atom. For example, alkylation at the alpha position of the N-benzyl moiety or the secondary nitrogen leads to poor noncompetitive inhibitors, indicating that the chemical environment around these sites is crucial for the compound's function .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(-)-N-Benzyl-1-phenylethylamine and related compounds are determined by their molecular structure. The presence of aromatic rings and a chiral center contributes to the compound's hydrophobicity and optical activity. The specific substituents and their positions on the rings can affect the compound's solubility, melting point, and binding affinity to biological targets . Understanding these properties is essential for the development of new inhibitors and for optimizing the compound's performance in various applications.
Scientific Research Applications
Inhibition of Phenylalanyl-tRNA Synthetase
(S)-(-)-N-Benzyl-1-phenylethylamine has been identified as a potent inhibitor of phenylalanyl-tRNA synthetase in Escherichia coli B, a key enzyme in protein synthesis. Studies showed that it's a competitive inhibitor with respect to L-phenylalanine, indicating its structural suitability for binding to the enzyme (Anderson & Santi, 1976).
Synthesis and Structural Studies
The synthesis of (S)-(-)-N-Benzyl-1-phenylethylamine and its optical properties have been explored in various studies. One such study reported the synthesis from (R)-1-methylbenzylamine, achieving a high yield and confirming its chemical structure through NMR and MS techniques (Li, 2008). Another study prepared optically pure (S)-(-)-N-Benzyl-1-phenylethylamine via hydrogenation, noting its specific optical rotation (Quan & Yang-feng, 2004).
Catalysis in Organic Synthesis
The compound has been used in catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. It's been observed that the stereochemical outcome of such reactions is influenced by the chiral benzylic carbon bearing the amino group, which is derived from (S)-(-)-N-Benzyl-1-phenylethylamine (Asami et al., 2015).
Optical Resolution and Chiral Applications
The optical resolution of (S)-(-)-N-Benzyl-1-phenylethylamine into its enantiomers has been studied, with applications in chiral auxiliary roles for resolving racemic acids and reducing ketones enantioselectively (Saigo, 1985). This process is valuable for producing optically active compounds used in pharmaceuticals and agrochemicals.
Electrochemical Reduction Studies
Research has also delved into the electrochemical reduction of related compounds to (S)-(-)-N-Benzyl-1-phenylethylamine. Such studies provide insights into alternative synthetic routes and the mechanisms of chemical reactions under electrochemical conditions (Krishnan, Ragupathy, & Udupa, 1976).
properties
IUPAC Name |
(1S)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361450 | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-N-Benzyl-1-phenylethylamine | |
CAS RN |
17480-69-2 | |
| Record name | (-)-N-Benzyl-1-phenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17480-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(-)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



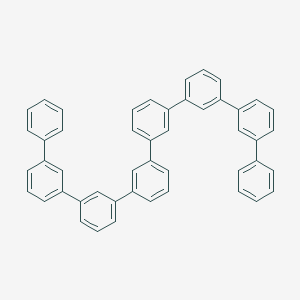

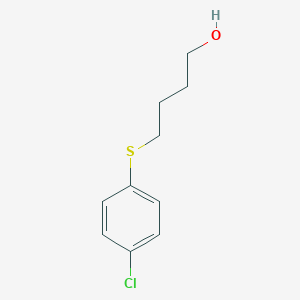

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
